molecular formula C16H23N3O2S B10920062 1-(3-Methoxypropyl)-3-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiourea

1-(3-Methoxypropyl)-3-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiourea

Cat. No.: B10920062
M. Wt: 321.4 g/mol
InChI Key: KOBFAFHCIQHVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-METHOXYPROPYL)-N’-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]THIOUREA is a thiourea derivative with potential applications in various fields such as chemistry, biology, and medicine. Thiourea compounds are known for their diverse biological activities and are often used as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPROPYL)-N’-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]THIOUREA typically involves the reaction of 4-(1-pyrrolidinylcarbonyl)phenyl isothiocyanate with 3-methoxypropylamine. The reaction is usually carried out in a suitable solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for thiourea derivatives often involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, and the products are subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPROPYL)-N’-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction of the carbonyl group can lead to the formation of corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPROPYL)-N’-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: Known for its use in genetic research and as a reagent in organic synthesis.

    N,N’-Diphenylthiourea: Used as an accelerator in rubber vulcanization and as an intermediate in the synthesis of pharmaceuticals.

    N-Methyl-N’-phenylthiourea: Investigated for its potential biological activities.

Uniqueness

N-(3-METHOXYPROPYL)-N’-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]THIOUREA is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other thiourea derivatives. Its methoxypropyl and pyrrolidinylcarbonyl groups may enhance its solubility, stability, and interaction with molecular targets.

Properties

Molecular Formula

C16H23N3O2S

Molecular Weight

321.4 g/mol

IUPAC Name

1-(3-methoxypropyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]thiourea

InChI

InChI=1S/C16H23N3O2S/c1-21-12-4-9-17-16(22)18-14-7-5-13(6-8-14)15(20)19-10-2-3-11-19/h5-8H,2-4,9-12H2,1H3,(H2,17,18,22)

InChI Key

KOBFAFHCIQHVMQ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2

Origin of Product

United States

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